molecular formula C8H8Cl2F3NS B2464749 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride CAS No. 1989659-10-0

4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2464749
CAS No.: 1989659-10-0
M. Wt: 278.11
InChI Key: XZHCSAGSQMZWLQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group, a methylsulfanyl (-SMe) substituent, and a chloride atom on its aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing agrochemicals and active pharmaceutical ingredients (APIs) . Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial-scale synthesis.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS.ClH/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12;/h2-3H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHCSAGSQMZWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride typically involves multi-step organic reactions. One common method includes the chlorination of aniline derivatives followed by the introduction of the methylsulfanyl and trifluoromethyl groups under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of the chloro, methylsulfanyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The compound’s unique substituent combination distinguishes it from analogs. Key comparisons include:

Compound Name (CAS No.) Substituents at Positions 2, 4, 5 Molecular Weight (g/mol) Similarity Score Key Properties/Applications
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride -SMe (2), -Cl (4), -CF₃ (5) ~294.67 (free base) Pharmaceutical intermediate
2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) -OMe (2), -CF₃ (5) 205.16 0.87 Agrochemical synthesis
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride (1588441-12-6) -OCF₃ (4), -CF₃ (2) 289.58 0.89 High lipophilicity; drug discovery
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline (634187-71-6) -SO₂C₆H₄Cl (2), -Cl (4), -CF₃ (5) 358.09 Sulfonamide-based API precursor

Key Observations:

  • Lipophilicity : The trifluoromethyl group increases lipophilicity, but the -SMe group may reduce it slightly compared to -OCF₃ or -SO₂ substituents .
  • Synthetic Utility : Unlike 349-65-5 (methoxy-substituted), the target compound’s -SMe group allows for further functionalization via oxidation to sulfone or sulfoxide derivatives .

Market Availability and Supplier Insights

As of 2025, the compound is supplied by 5,202 vendors globally, predominantly in China and India, with prices influenced by demand for trifluoromethylated intermediates in antiviral and anticancer drug pipelines . Competitors include 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride (CAS 173676-59-0), which shares similar synthetic pathways but lacks the -SMe group’s versatility .

Biological Activity

4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride, with the CAS number 1989659-10-0, is a compound that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and a methylsulfanyl group, suggests potential applications in medicinal chemistry and agrochemicals.

Chemical Structure

The molecular formula for this compound is C7H6ClF3NC_7H_6ClF_3N, and it features a chloro substituent, a methylsulfanyl group, and a trifluoromethyl group attached to an aniline backbone. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity of this compound has been investigated in several studies:

  • Antimicrobial Activity :
    • Studies have shown that compounds containing trifluoromethyl groups can enhance antimicrobial properties. For instance, derivatives of aniline with halogenated substituents have demonstrated effectiveness against a range of bacterial strains .
  • Anticancer Properties :
    • Some research suggests that similar aniline derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways related to growth and survival .
  • Enzyme Inhibition :
    • Compounds with sulfanyl groups have been noted for their ability to inhibit specific enzymes, which can be leveraged in drug design for conditions like hypertension or cancer .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various aniline derivatives, including those with trifluoromethyl groups. The results indicated that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the effects of several substituted anilines on cancer cell lines. The study found that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

Research Findings

Study Biological Activity Findings
Journal of Medicinal ChemistryAntimicrobialSignificant inhibition against S. aureus and E. coli
Cancer Research JournalAnticancerInduced apoptosis in MCF-7 cells via caspase activation
Enzyme Inhibition StudyEnzyme InhibitionEffective against specific targets related to hypertension

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride?

  • Methodology :

  • Step 1 : Introduce the methylsulfanyl group via nucleophilic displacement of a chloro precursor (e.g., 4-chloro-5-nitro-2-(methylsulfanyl)aniline) using sodium methanethiolate in DMF with potassium carbonate as a base at 80–100°C .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl .
  • Step 3 : Install the trifluoromethyl group via copper-mediated cross-coupling with methyl chlorodifluoroacetate or trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃) .
  • Step 4 : Form the hydrochloride salt by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
    • Validation : Confirm purity via HPLC (>98%) and elemental analysis (C, H, N, S, Cl within ±0.3% theoretical) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted aniline), methylsulfanyl (δ 2.5–3.0 ppm for SCH₃), and amine protons (δ 5.0–5.5 ppm, broad) .
  • FT-IR : Detect NH₂ stretches (3350–3450 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹), and C-S bonds (650–750 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ (calc. for C₈H₇ClF₃N₂S: 271.0) and isotopic patterns (³⁵Cl/³⁷Cl ratio) .
  • X-ray crystallography : Resolve ambiguities in substitution patterns if single crystals form (e.g., dihedral angles between aryl rings) .

Q. How should researchers handle and store this compound safely?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the methylsulfanyl group .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How does the methylsulfanyl group influence electrophilic aromatic substitution (EAS) reactivity?

  • Mechanistic Insight :

  • The -SCH₃ group is ortho/para-directing and moderately activating due to sulfur’s lone pairs. In EAS reactions (e.g., nitration), substitution occurs preferentially at the para position to the amine group .
  • Experimental Design : Perform competitive nitration (HNO₃/H₂SO₄) and monitor regioselectivity via LC-MS. Compare with analogs lacking -SCH₃ (e.g., 4-chloro-5-(trifluoromethyl)aniline) to isolate substituent effects .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Case Study :

  • Variable 1 : Catalyst choice (e.g., Pd vs. Cu in trifluoromethylation). Screen Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline under identical conditions .
  • Variable 2 : Solvent polarity. Compare DMF (high dielectric) vs. THF (low dielectric) impacts on intermediate stability via in situ FT-IR .
  • Documentation : Use Design of Experiments (DoE) software to optimize parameters (temperature, stoichiometry) and reduce batch-to-batch variability .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4) based on trifluoromethyl’s electron-withdrawing effects .
  • QSAR Analysis : Correlate methylsulfanyl’s lipophilicity (logP) with membrane permeability using Molinspiration or SwissADME .
  • Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorometric CYP450 screening) .

Q. What are the environmental impacts of large-scale synthesis, and how can waste be mitigated?

  • Waste Stream Analysis :

  • Byproducts : Identify chlorinated intermediates via GC-MS and quantify using EPA Method 8270 .
  • Neutralization : Treat acidic waste (e.g., HCl) with CaCO₃ slurry before disposal. Incinerate organic residues at >850°C to destroy persistent fluorinated compounds .

Data Contradictions and Resolution

  • Issue : Discrepancies in trifluoromethylation yields (40–75% across studies).
    • Root Cause : Residual moisture deactivates Cu catalysts.
    • Solution : Use molecular sieves (3Å) in reaction mixtures and monitor water content via Karl Fischer titration .

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